[(2-Nitrophenyl)imino](triphenyl)phosphorane
Overview
Description
(2-Nitrophenyl)iminophosphorane is an organophosphorus compound characterized by the presence of a nitrophenyl group attached to an imino group, which is further bonded to a triphenylphosphorane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)iminophosphorane typically involves the reaction of triphenylphosphine with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imino linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While the industrial production methods for (2-Nitrophenyl)iminophosphorane are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)iminophosphorane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The imino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can lead to a variety of substituted imino derivatives.
Scientific Research Applications
(2-Nitrophenyl)iminophosphorane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)iminophosphorane involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The nitrophenyl group can also participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
(2-Nitrophenyl)iminophosphorane can be compared with other similar compounds, such as:
(2-Nitrophenyl)iminophosphorane: This compound has two phenyl groups instead of three, which can affect its reactivity and applications.
(2-Aminophenyl)iminophosphorane:
The uniqueness of (2-Nitrophenyl)iminophosphorane lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various scientific research applications.
Properties
IUPAC Name |
(2-nitrophenyl)imino-triphenyl-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N2O2P/c27-26(28)24-19-11-10-18-23(24)25-29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFZNJWVHYJFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329792 | |
Record name | NSC158469 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31706-27-1 | |
Record name | NSC158469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC158469 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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